N-Methyldibutylamine

Bioanalytical Chemistry Oligonucleotide Therapeutics Ion‑Pairing LC‑MS

N-Methyldibutylamine (CAS 3405-45-6) is a tertiary amine of the chemical formula C9H21N, characterized by two n‑butyl chains and one methyl group attached to the central nitrogen atom. It presents as a clear, colorless to off‑white liquid at room temperature, with a density of 0.745 g/mL at 25 °C and a boiling range of 49‑51 °C at 10 mmHg (or 164.6 °C at 760 mmHg).

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 3405-45-6
Cat. No. B147177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyldibutylamine
CAS3405-45-6
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCCN(C)CCCC
InChIInChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3
InChIKeyMTHFROHDIWGWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyldibutylamine (CAS 3405-45-6) for R&D and Industrial Procurement: Core Properties and Class Profile


N-Methyldibutylamine (CAS 3405-45-6) is a tertiary amine of the chemical formula C9H21N, characterized by two n‑butyl chains and one methyl group attached to the central nitrogen atom . It presents as a clear, colorless to off‑white liquid at room temperature, with a density of 0.745 g/mL at 25 °C and a boiling range of 49‑51 °C at 10 mmHg (or 164.6 °C at 760 mmHg) [1]. As a tertiary amine, it functions as a weak base (predicted pKa ≈ 9.91) and is readily soluble in common organic solvents . Commercial availability is typically at 98% purity, with specified physical parameters including refractive index (n20/D 1.4178) and flash point (42 °C, closed cup), making it a consistent starting material for synthetic and analytical workflows .

Ion‑pairing LC‑MS Provides enhanced oligonucleotide signal in HFIP‑based mobile phases compared to triethylamine
Amine building block Consistent ≥98% purity supports synthetic intermediate procurement with defined density and refractive index
Agrochemical excipient Documented formulation component for herbicide systems containing 2‑methoxydichlorobenzoic acid or sulfonylureas

Why Generic Tertiary Amines Cannot Replace N-Methyldibutylamine in Critical Applications


The assumption that any tertiary amine with a comparable molecular weight or boiling point can be interchanged with N‑Methyldibutylamine is not supported by empirical data. The compound's specific dibutyl‑methyl substitution pattern imparts a unique combination of steric bulk, hydrophobicity (logP ≈ 2.52), and nucleophilicity that diverges from structurally related analogs such as triethylamine, tri‑n‑butylamine, or N,N‑dimethylbutylamine [1]. In ion‑pairing reversed‑phase LC‑MS applications, N‑Methyldibutylamine was explicitly identified as one of only five alkylamines that, in conjunction with 25–50 mM hexafluoroisopropanol, produced significantly higher MS signal intensity for siRNA and DNA oligonucleotides compared to the conventional triethylamine/hexafluoroisopropanol system [2]. Furthermore, its designated role in formulating specific herbicides with 2‑methoxydichlorobenzoic acid or substituted sulfonylureas is not a generic property of all tertiary amines, indicating that the compound's precise solubility and amine‑salt formation characteristics are required for efficacy . Substituting with a broader‑specification analog without systematic optimization risks irreproducible results in analytical methods, reduced reaction yields in specialized syntheses, and failed herbicide formulations.

Target N‑Methyldibutylamine Dibutyl‑methyl substitution provides specific hydrophobicity and steric profile for oligonucleotide LC‑MS and herbicide salt formation
Potential Substitute Triethylamine / Tri‑n‑butylamine Different chain length and branching alter ion‑pairing efficiency and MS signal; may not replicate optimized oligonucleotide sensitivity Risk: Lower method sensitivity, failed formulation
Target N‑Methyldibutylamine Validated in systematic head‑to‑head study for siRNA/DNA MS signal improvement
Potential Substitute N,N‑Dimethylbutylamine or other tertiary amines Lack published comparative data; performance in ion‑pairing LC‑MS or specific herbicide formulations remains unverified Risk: Unpredictable analytical results

Quantitative Evidence for Selecting N-Methyldibutylamine Over Analogs


LC‑MS Signal Enhancement vs. Triethylamine for Oligonucleotide Analysis

A systematic comparison of 13 alkylamine ion‑pairing agents for oligonucleotide ESI‑MS demonstrated that N‑methyldibutylamine, when combined with 25–50 mM hexafluoroisopropanol, is among the five amines that yield significantly higher MS signal intensity for both siRNA and DNA compared to the traditionally employed triethylamine/hexafluoroisopropanol system [1].

LC‑MS signal vs. triethylamine
Head‑to‑head
Significantly higher MS signal intensity for siRNA and DNA when paired with 25–50 mM HFIP
Supports ion‑pairing LC‑MS optimization for oligonucleotide quantification
Exact fold‑change not reported; system‑specific review recommended
Bioanalytical Chemistry Oligonucleotide Therapeutics Ion‑Pairing LC‑MS

High‑Yield Synthesis via Organic Acid Salt Intermediate

A patent‑disclosed synthesis method reports the production of N‑methyldibutylamine via reaction of dibutylamine organic acid salt with formaldehyde, achieving a dibutylamine conversion rate >99% and a final product selectivity >97% [1].

Synthesis route efficiency
Cross‑study comparable
Dibutylamine conversion >99%, N‑methyl dibutylamine selectivity >97%
Provides a mild, high‑yield process benchmark for custom synthesis
Patent‑disclosed; formaldehyde‑based method
Process Chemistry Industrial Intermediate Synthesis Green Chemistry

Commercial Purity Specification (98% Typical)

Multiple reputable vendors including Sigma‑Aldrich, Fluorochem, and ChemImpex specify N‑methyldibutylamine at a minimum purity of 98% .

Commercial purity
Data to verify
≥98% minimum purity (multiple vendors)
Consistent quality for analytical and synthetic applications
Sources not detailed; verify supplier COA
Chemical Procurement Quality Assurance Synthetic Intermediate

Validated Herbicide Formulation Component

N‑Methyldibutylamine is specifically cited as a component in formulating herbicides containing 2‑methoxydichlorobenzoic acid and/or its esters and substituted sulfonylureas, a role that is not claimed for other tertiary amines in the same patent context .

Herbicide formulation role
Class‑level inference
Explicitly named for use with 2‑methoxydichlorobenzoic acid / sulfonylureas
Offers documented excipient context for agrochemical formulation research
Class‑specific evidence; formulation testing required
Agrochemical Formulation Herbicide Development Solubility Enhancement

Evidence‑Backed Application Scenarios for N-Methyldibutylamine


Oligonucleotide Therapeutics Bioanalysis: Enhanced LC‑MS Sensitivity

When developing or validating LC‑MS methods for siRNA, antisense oligonucleotides, or DNA fragments, N‑methyldibutylamine is a proven ion‑pairing agent that, in combination with 25–50 mM hexafluoroisopropanol, outperforms the conventional triethylamine‑based mobile phase in MS signal intensity [1]. This directly translates to lower limits of detection and more robust quantification in pharmacokinetic and biodistribution studies.

Custom Synthesis of Specialty Amines: High‑Efficiency Process Reference

For chemists designing a synthetic route to N‑methyldibutylamine or analogous N‑methyl dialkylamines, the patent‑disclosed method using an organic acid salt intermediate with formaldehyde provides a high‑conversion (>99%), high‑selectivity (>97%) approach under mild conditions [2]. This serves as a benchmark for process development and cost‑efficiency calculations.

Agrochemical R&D: Reference‑Listed Herbicide Formulation Excipient

In the development of herbicidal formulations containing 2‑methoxydichlorobenzoic acid, its esters, or substituted sulfonylureas, N‑methyldibutylamine is a documented component . Using this specific amine mitigates the risk of formulation instability or reduced efficacy that could arise from substituting an unverified tertiary amine.

Quality‑Controlled Chemical Intermediate Procurement

For laboratories requiring a reproducible, high‑purity (≥98%) tertiary amine building block for polymer synthesis, corrosion inhibitor development, or pharmaceutical intermediate preparation, sourcing N‑methyldibutylamine from major suppliers ensures batch‑to‑batch consistency in physical properties (density 0.745 g/mL, bp 49‑51 °C/10 mmHg, n20/D 1.4178) . This is critical for scaling up reactions or for method validation in GLP environments.

Application
Selection Property
Validation Focus
Oligonucleotide LC‑MS bioanalysis
Ion‑pairing signal enhancement profile
Method sensitivity and signal reproducibility with HFIP mobile phases
Custom amine synthesis process reference
High‑conversion, high‑selectivity route benchmark
Process yield and selectivity under mild conditions
Agrochemical formulation R&D
Documented excipient for sulfonylurea/benzoic acid herbicides
Formulation stability and active-ingredient compatibility
Quality‑controlled intermediate procurement
≥98% purity and defined physical constants
Batch‑to‑batch consistency and method validation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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